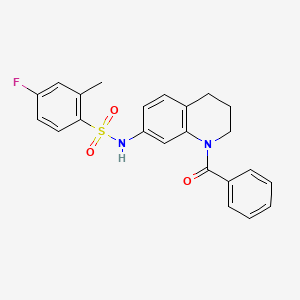

![molecular formula C22H21FN2O4S2 B6563600 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide CAS No. 946346-03-8](/img/structure/B6563600.png)

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide is a complex organic compound that falls into the category of sulfonamides. Sulfonamides are a group of compounds that contain the sulfonamide group (-SO2NH2) and are known for their diverse applications, especially in medicine as antibiotics. The structure of this compound includes a tetrahydroquinoline core, modified with benzenesulfonyl and fluoromethylbenzene sulfonamide groups, imparting unique physical and chemical properties.

Mecanismo De Acción

Target of Action

The primary targets of this compound are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phophate-uridyltransferase (GlmU) . These enzymes play crucial roles in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.

Mode of Action

The compound interacts with its targets, MurD and GlmU, inhibiting their function. This disruption in the enzymes’ activity leads to a halt in the synthesis of peptidoglycan, thereby affecting the integrity of the bacterial cell wall .

Biochemical Pathways

The affected pathway is the peptidoglycan biosynthesis pathway . Peptidoglycan is essential for maintaining the shape and structural integrity of bacteria. By inhibiting MurD and GlmU, the compound disrupts this pathway, leading to weakened cell walls and potentially cell lysis .

Result of Action

The compound’s action results in bactericidal activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . The disruption of the bacterial cell wall architecture has been observed under transmission electron microscopy .

Análisis Bioquímico

Biochemical Properties

It is known that benzenesulfonyl derivatives have been used in the design of compounds with antibacterial activity . This suggests that N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide may interact with various enzymes and proteins in a way that influences biochemical reactions .

Cellular Effects

Based on the known properties of similar compounds, it can be hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide involves multiple steps:

Formation of Tetrahydroquinoline Core: : This can be achieved through the catalytic hydrogenation of quinoline.

Introduction of Benzenesulfonyl Group: : Using benzenesulfonyl chloride in the presence of a base, the sulfonation of the tetrahydroquinoline core occurs.

Attachment of Fluoromethylbenzene Sulfonamide Group: : This step involves a nucleophilic substitution reaction where 4-fluoro-2-methylbenzene sulfonyl chloride reacts with the intermediate compound under appropriate conditions.

Industrial Production Methods

The industrial synthesis of this compound typically employs large-scale batch reactors, ensuring precise control over reaction conditions such as temperature, pressure, and pH to optimize yield and purity. Key considerations include the choice of solvents, catalysts, and purification techniques like crystallization and distillation.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo several types of chemical reactions:

Oxidation: : Potential oxidation at the tetrahydroquinoline moiety under specific conditions.

Reduction: : Reduction of the sulfonyl groups could be possible using strong reducing agents.

Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Lithium aluminum hydride or catalytic hydrogenation.

Substitution: : Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The products of these reactions vary based on the specific reaction conditions but can include:

Oxidation: : Corresponding sulfoxides or sulfones.

Reduction: : Corresponding amines or thiols.

Substitution: : Derivatives with different substituents on the aromatic rings.

Aplicaciones Científicas De Investigación

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide has significant applications in:

Chemistry: : Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

Biology: : Utilized in the study of enzyme inhibition and receptor binding due to its unique structural properties.

Industry: : Employed in the production of advanced materials, including polymers and resins.

Comparación Con Compuestos Similares

Comparing N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide with other similar compounds:

Sulfonamides: : Similar compounds include sulfamethoxazole and sulfanilamide, known for their antibiotic properties.

Unique Properties: : This compound's unique combination of a tetrahydroquinoline core and fluoromethylbenzene sulfonamide group sets it apart, offering distinct reactivity and applications.

These aspects make this compound a compound of considerable interest in both scientific research and industrial applications.

Propiedades

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O4S2/c1-16-14-18(23)9-12-22(16)30(26,27)24-19-10-11-21-17(15-19)6-5-13-25(21)31(28,29)20-7-3-2-4-8-20/h2-4,7-12,14-15,24H,5-6,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOFZQCMIBOTCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B6563518.png)

![3-bromo-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B6563521.png)

![4-chloro-N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6563527.png)

![2-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B6563540.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B6563548.png)

![4-methoxy-3-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6563553.png)

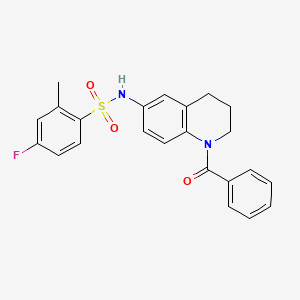

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B6563559.png)

![4-methoxy-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6563562.png)

![4-methoxy-3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6563593.png)

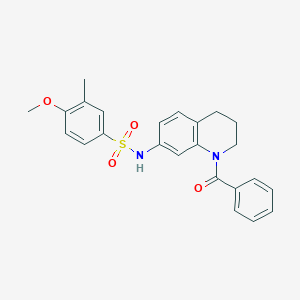

![4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide](/img/structure/B6563597.png)

![N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B6563603.png)